TQS

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TQS typically involves the reaction of 4-tert-butylaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

TQS undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the benzimidazole ring, to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

TQS has been extensively studied for its applications in various scientific fields:

Chemistry: this compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: this compound is studied for its ability to modulate immune cell functions and its potential role in treating immune-related disorders.

Medicine: This compound shows promise in the treatment of neurodegenerative diseases such as ALS by modulating myeloid immune cells and upregulating PGC1a

Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

TQS exerts its effects by modulating myeloid immune cells through the upregulation of PGC1a, a transcriptional coactivator that regulates genes involved in cell energy metabolism. By upregulating PGC1a, this compound normalizes cell energy metabolism and immune function, making it a potential therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzimidazole: Similar in structure but lacks the tert-butyl group, resulting in different chemical properties.

2-(4-Methylphenyl)-1H-benzimidazole: Similar structure with a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.

Uniqueness of TQS

This compound is unique due to its specific structure, which allows it to effectively modulate myeloid immune cells and upregulate PGC1a. This makes it particularly valuable in the treatment of neurodegenerative diseases, setting it apart from other similar compounds .

Biological Activity

TQS, particularly in its form this compound-168, has emerged as a significant compound in the realm of neurodegenerative disease research. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on recent studies.

Overview of this compound-168

This compound-168 is a novel small molecule that acts as a PGC-1α enhancer , which is crucial for regulating mitochondrial biogenesis and energy metabolism. It has been developed primarily for the treatment of conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. The compound's mechanism involves modulating myeloid immune cells by upregulating PGC-1α, thus normalizing energy metabolism and immune function in dysfunctional cells .

This compound-168 enhances the expression of PGC-1α, which plays a pivotal role in:

- Mitochondrial Biogenesis : Increasing the number and function of mitochondria, essential for energy production.

- Cell Energy Metabolism : Normalizing metabolic processes in myeloid cells that are often dysfunctional in neurodegenerative diseases.

This mechanism is particularly relevant in ALS, where myeloid cell dysfunction contributes to disease progression .

Pharmacokinetics and Safety Profile

A Phase 1 clinical trial assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound-168 in healthy volunteers. Key findings include:

- Dose-dependent plasma exposure : The compound demonstrated supra-proportional increases in maximum plasma concentration () and area under the curve (AUC) with higher doses.

- Half-life () : Ranged from 3.2 to 10.5 hours after single doses.

- Safety : this compound-168 was well tolerated with minimal adverse effects reported across various formulations tested .

Efficacy in Animal Models

Preclinical studies have shown that this compound-168 provides notable survival and functional benefits in animal models of ALS and Parkinson's disease. These studies highlight its potential as a disease-modifying therapy:

| Study Type | Disease Model | Key Findings |

|---|---|---|

| Preclinical Trials | ALS | Improved survival rates |

| Preclinical Trials | Parkinson's Disease | Enhanced motor function |

The compound’s immunomodulatory effects have also been documented in vitro using cell lines derived from ALS patients, demonstrating its ability to influence immune responses positively .

Clinical Trial Insights

The Phase 1 study involved 68 healthy participants and focused on both single and multiple dosing regimens. The study design included:

- Single Ascending Dose (SAD) : Evaluated safety across five dose levels.

- Multiple Ascending Dose (MAD) : Assessed safety over seven days with various formulations.

The results indicated that food intake affected but had minimal impact on AUC, suggesting that while absorption may vary with dietary conditions, overall bioavailability remains consistent .

Properties

IUPAC Name |

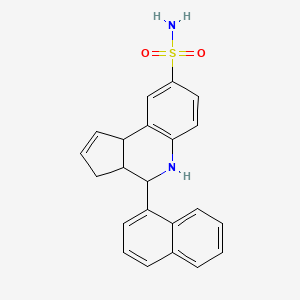

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZWDJIHABLBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.